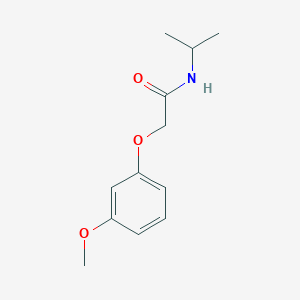

![molecular formula C9H13NO3S B2860852 2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol CAS No. 739326-23-9](/img/structure/B2860852.png)

2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol” is a chemical compound with the CAS Number: 739326-23-9 . It has a molecular weight of 215.27 and its IUPAC name is 2-((4-(aminomethyl)phenyl)sulfonyl)ethan-1-ol . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO3S/c10-7-8-1-3-9(4-2-8)14(12,13)6-5-11/h1-4,11H,5-7,10H2 . This indicates that the compound has a benzene ring (C6H4) with an aminomethyl group (-CH2NH2) and a sulfonyl group (-SO2-) attached to it. The sulfonyl group is further connected to an ethanol group (-CH2CH2OH).Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

This compound has been evaluated for its potential as an antibacterial agent. Studies have shown that derivatives containing the sulfone group, like 2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol , exhibit significant antibacterial activities . These activities are particularly effective against pathogens such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri , which are known to cause diseases in plants like rice and citrus, respectively .

Synthesis of Sulfone Derivatives

The compound serves as a precursor in the synthesis of various sulfone derivatives. These derivatives are important due to their wide range of biological activities, including antibacterial, antifungal, and antiviral properties .

Agricultural Applications

In agriculture, the antibacterial properties of sulfone derivatives can be harnessed to protect crops from bacterial infections. This is crucial for preventing yield loss in staple crops such as rice, which can be severely affected by bacterial leaf blight .

Environmental Safety

The development of new antibacterial agents from this compound could lead to alternatives that are safer for the environment. Traditional bactericides often lead to drug resistance and can be harmful to the ecosystem. Sulfone derivatives offer a promising solution to these issues .

Pharmaceutical Research

In pharmaceuticals, the compound’s derivatives could be used to develop new drugs with antibacterial properties. This is especially important in the fight against drug-resistant bacteria .

Chemical Synthesis

2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol: can be used in chemical synthesis processes as a building block for more complex molecules. Its reactivity with various agents can lead to the creation of a multitude of useful compounds .

Solvent Interactions

The compound has been studied for its interactions with solvents, such as supercritical CO2. These interactions are important for understanding and improving reaction conditions in chemical processes .

Catalyst Protection

Research has indicated that the compound can interact with CO2 to prevent the deactivation of catalysts in certain reactions. This is particularly relevant for reactions like the Heck coupling, where the protection of the catalyst can lead to improved yields .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 , which provide guidance on how to handle the compound safely.

Eigenschaften

IUPAC Name |

2-[4-(aminomethyl)phenyl]sulfonylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c10-7-8-1-3-9(4-2-8)14(12,13)6-5-11/h1-4,11H,5-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHKQOYOOBBCIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

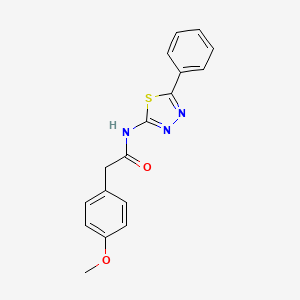

![4-(4-Chlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2860769.png)

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860770.png)

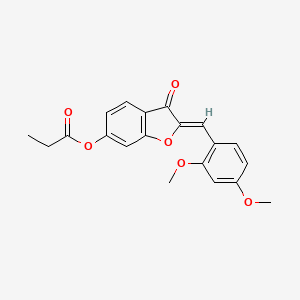

![7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B2860776.png)

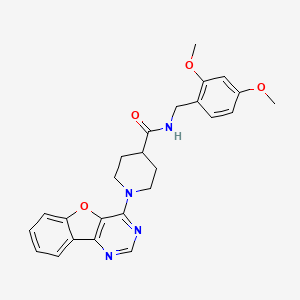

![N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860778.png)

![N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2860782.png)

![3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2860783.png)

![2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile](/img/structure/B2860785.png)

![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860787.png)

![(Z)-4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobut-2-enoic acid](/img/structure/B2860790.png)

![5-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-2-carboxamide](/img/structure/B2860792.png)